2-(4-Bromobenzylidene)malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFYWGVTXOLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277040 | |
| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-24-6 | |
| Record name | 4-Bromobenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromobenzylidene)malononitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Compound Identification
2-(4-Bromobenzylidene)malononitrile, a member of the benzylidenemalononitrile (BMN) class of compounds, is a halogenated aromatic nitrile. Structurally, it is characterized by a benzene ring substituted with a bromine atom at the para-position, which is connected to a malononitrile group via a methylene bridge. This arrangement of a phenyl ring, an electron-withdrawing bromo-substituent, and the highly electrophilic dicyanoethenyl group confers a unique chemical reactivity and a scaffold with significant potential in medicinal chemistry and materials science. While the broader class of BMNs has been explored for various biological activities, this guide focuses specifically on the synthesis, physicochemical properties, and the inferred therapeutic potential of the 4-bromo derivative.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 2826-24-6 .[2]
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These characteristics influence its solubility, stability, reactivity, and pharmacokinetic profile.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 2826-24-6 | [PubChem][2] |
| Molecular Formula | C₁₀H₅BrN₂ | [PubChem][2] |
| Molecular Weight | 233.06 g/mol | [PubChem][2] |
| IUPAC Name | 2-[(4-bromophenyl)methylidene]propanedinitrile | [PubChem][2] |
| Appearance | White to light yellow powder/crystal | [TCI][3] |
| Melting Point | 161.0 - 165.0 °C | [TCI][3] |
| SMILES | C1=CC(=CC=C1C=C(C#N)C#N)Br | [PubChem][2] |
| InChIKey | MYMFYWGVTXOLRG-UHFFFAOYSA-N | [PubChem][2] |
Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing this compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (4-bromobenzaldehyde), followed by a dehydration reaction.[4]
The Knoevenagel Condensation Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The causality behind this choice is that a mild base is sufficient to deprotonate the highly acidic methylene protons of malononitrile (pKa ≈ 11) to form a resonance-stabilized carbanion, without promoting self-condensation of the aldehyde.[5][6]
The mechanism proceeds through three key steps:
-
Carbanion Formation: The basic catalyst abstracts a proton from malononitrile to form a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, forming an alkoxide intermediate.
-
Dehydration: The intermediate is protonated to form an aldol-type adduct, which then readily undergoes base-catalyzed dehydration to yield the final, stable α,β-unsaturated product, this compound.[4]
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A Technical Guide to the Solubility of 2-(4-Bromobenzylidene)malononitrile in Organic Solvents
Foreword: Navigating the Solubility Landscape in Drug Discovery and Materials Science
To the researchers, scientists, and drug development professionals who drive innovation, a fundamental understanding of a compound's solubility is paramount. It is a critical parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 2-(4-Bromobenzylidene)malononitrile, a compound of interest for its potential applications stemming from the versatile malononitrile scaffold. The absence of readily available, comprehensive solubility data for this specific molecule necessitates a foundational approach. This document, therefore, serves a dual purpose: to provide a theoretical framework for predicting its solubility based on its physicochemical properties and to offer a detailed, field-proven experimental protocol for its quantitative determination. By empowering researchers with both predictive insights and practical methodologies, we aim to accelerate research and development efforts involving this and similar compounds.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" is a cornerstone of this understanding, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the key physicochemical properties of this compound to anticipate its behavior in various organic solvents.
Molecular Structure:
Key Structural Features and Their Implications for Solubility:
-
Aromatic Ring (Bromophenyl group): The benzene ring is a nonpolar, hydrophobic moiety. The presence of the bromine atom, while electronegative, contributes more to the overall molecular weight and van der Waals forces than to a significant increase in polarity. This part of the molecule will favor interactions with nonpolar or weakly polar solvents.
-
Malononitrile Group (-C(CN)₂): The two cyano groups (-C≡N) are highly polar due to the large difference in electronegativity between carbon and nitrogen. This creates a significant dipole moment in this region of the molecule. This dinitrile group is an electron-accepting unit.[5]
-
Alkene Bridge (-CH=C<): The carbon-carbon double bond provides rigidity to the molecule and contributes to its planarity.
-
Hydrogen Bonding: The molecule lacks traditional hydrogen bond donors (like -OH or -NH). However, the nitrogen atoms in the cyano groups can act as hydrogen bond acceptors.[4]
Overall Polarity: this compound is an interesting case of a molecule with distinct polar and nonpolar regions. The large, nonpolar bromophenyl group is juxtaposed with the highly polar dinitrile functionality. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent's properties. It is unlikely to be highly soluble in very nonpolar solvents like hexane or very polar, protic solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity that can interact favorably with both ends of the molecule.
Predicting Solubility: A Semi-Quantitative Approach
While precise, experimentally determined solubility data is the gold standard, predictive models can offer valuable guidance in solvent selection. One of the most powerful and practical approaches is the use of Hansen Solubility Parameters (HSP) .[6][7]
The core principle of HSP is that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces (van der Waals)
-
δp: Polar forces (dipole-dipole interactions)
-
δh: Hydrogen bonding forces
Every solvent and solute can be assigned a set of these three parameters. The "distance" (Ra) between the HSP values of a solute and a solvent in three-dimensional "Hansen space" can be calculated. A smaller distance implies a higher likelihood of solubility.[6]
While the specific HSP values for this compound are not published, we can estimate its characteristics based on its structure:
-
δd: Given its molecular weight and the presence of a benzene ring and bromine, the dispersion forces will be significant.
-
δp: The dinitrile group will contribute to a high polar component.
-
δh: As it primarily acts as a hydrogen bond acceptor, this value will be moderate.
This profile suggests that good solvents for this compound will likely have balanced HSP values, being neither extremely nonpolar nor highly hydrogen-bonding.
Expected Solubility in Common Organic Solvents: A Qualitative Assessment
Based on the structural analysis, we can make educated predictions about the solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar, Aprotic | Hexane, Cyclohexane | Low | The high polarity of the malononitrile group will not be effectively solvated. |
| Weakly Polar, Aprotic | Toluene, Diethyl Ether | Low to Moderate | The aromatic ring of toluene may offer some favorable π-π interactions, but the overall polarity mismatch with the dinitrile group remains. |
| Moderately Polar, Aprotic | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents offer a balance of polarity that can interact with both the nonpolar and polar regions of the solute. DCM is a common solvent for related compounds. |
| Polar, Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and can effectively solvate the polar malononitrile group. Their alkyl portions can interact with the bromophenyl ring. |
| Polar, Protic | Methanol, Ethanol | Moderate | These alcohols can act as hydrogen bond donors to the cyano groups. However, the nonpolar bromophenyl group may limit high solubility, although heating should significantly increase it, making them excellent candidates for recrystallization. |
| Highly Polar, Protic | Water | Very Low | The large, nonpolar bromophenyl group will make the molecule largely insoluble in water. |
A Standardized Protocol for the Quantitative Determination of Solubility
The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the widely accepted "shake-flask" method.[8]
Experimental Workflow Diagram
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The Unseen Potential: A Technical Guide to 2-(4-Bromobenzylidene)malononitrile in Advanced Materials
Foreword: Beyond the Benchtop – Envisioning a Future Forged in Nitriles
In the dynamic landscape of material science, the quest for novel organic molecules with tunable electronic and optical properties is relentless. Among the myriad of candidates, the benzylidenemalononitrile scaffold has emerged as a particularly versatile and promising platform. This guide delves into the core scientific attributes and potential material science applications of a specific, yet profoundly impactful derivative: 2-(4-Bromobenzylidene)malononitrile. We move beyond a mere recitation of facts, offering instead a cohesive narrative grounded in mechanistic understanding and validated experimental insights. This document is crafted for the discerning researcher and developer, providing not only a comprehensive overview but also actionable protocols and a forward-looking perspective on where this molecule can drive innovation.
The Molecular Blueprint: Understanding this compound
At its heart, this compound is a molecule of designed asymmetry. The structure features a bromine-substituted phenyl ring, an electron-withdrawing malononitrile group, and a conjugated π-bridge. This arrangement establishes a potent intramolecular charge transfer (ICT) character, which is the foundational principle behind its diverse functionalities. The bromine atom, a heavy halogen, introduces unique properties through the heavy-atom effect and provides a reactive handle for further molecular engineering.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂ | PubChem[1] |
| Molecular Weight | 233.06 g/mol | PubChem[1] |
| IUPAC Name | 2-[(4-bromophenyl)methylidene]propanedinitrile | PubChem[1] |
| CAS Number | 2826-24-6 | PubChem[1] |
Synthesis and Characterization: From Precursors to Purity
The synthesis of this compound is most effectively achieved through the Knoevenagel condensation, a classic and robust carbon-carbon bond-forming reaction. This method's elegance lies in its simplicity and efficiency, often proceeding under mild conditions with high yields.
The Knoevenagel Condensation Pathway
The reaction mechanism involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (4-bromobenzaldehyde). The base deprotonates the malononitrile, creating a highly nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. A dehydration step then yields the final conjugated product.
Caption: Knoevenagel condensation pathway for the synthesis of this compound.
Validated Experimental Protocol: A Water-Mediated Approach
This protocol is adapted from a catalyst-free, water-mediated synthesis, highlighting a green chemistry approach.
Materials:
-
4-Bromobenzaldehyde
-
Malononitrile
-
Deionized Water
Procedure:
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add deionized water (5 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18 hours.
-
Upon completion, the solid product is collected by filtration, washed with cold water, and dried under vacuum.
This method has been reported to yield the product as a white solid with a 90% yield.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 7.77 (d, J = 8.3 Hz, 2H, ArH) | 158.4 |
| 7.72 (s, 1H, =CH) | 133.0 |
| 7.68 (d, J = 8.3 Hz, 2H, ArH) | 131.8 |
| 129.9 |
Potential Applications in Material Science: A Horizon of Possibilities
The unique molecular architecture of this compound makes it a compelling candidate for a range of material science applications. While direct, extensive studies on this specific molecule are emerging, strong inferences can be drawn from its structural analogues and the broader class of benzylidenemalononitrile derivatives.
Organic Semiconductors
The extended π-conjugation and the inherent dipole moment arising from the donor-acceptor character suggest potential for this compound in organic semiconductor devices. The planarity of the benzylidenemalononitrile core facilitates π-π stacking, a crucial factor for efficient charge transport in organic field-effect transistors (OFETs). The bromine substituent can further influence intermolecular interactions and crystal packing, thereby modulating charge carrier mobility. While specific mobility values for this compound are not yet widely reported, related triphenylamine-functionalized benzylidenemalononitriles have demonstrated high hole mobility, underscoring the potential of this structural class.[2]
Nonlinear Optical (NLO) Materials
The significant intramolecular charge transfer from the bromophenyl ring to the dicyanovinyl group is a key indicator of second-order nonlinear optical activity. Materials exhibiting such properties are in high demand for applications in telecommunications and optical data processing. The hyperpolarizability of benzylidenemalononitrile derivatives can be tuned by altering the electron-donating and -withdrawing strength of the substituents. The bromo-substituent, being moderately electron-withdrawing, is expected to contribute to a significant second-harmonic generation (SHG) response.
Mechanochromic Luminescence
Recent studies on a similar molecule, 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM), have revealed fascinating mechanochromic properties.[2] Grinding or applying pressure to one crystalline form of DPAM induces a transformation to another polymorph, resulting in a visible color change and a shift in its fluorescence emission from red to yellow.[2] This phenomenon is attributed to changes in molecular packing and intermolecular interactions. Given the structural similarities, it is highly probable that this compound and its derivatives could also exhibit mechanochromism, opening avenues for their use in pressure sensors, security inks, and data storage.
Caption: Conceptual workflow of mechanochromic behavior in benzylidenemalononitrile derivatives.
Precursor for Advanced Functional Materials
The dicyanovinyl group in this compound is a versatile chemical handle for the synthesis of more complex molecular architectures. It can participate in cycloaddition reactions and serve as a building block for various heterocyclic compounds with applications in medicinal chemistry and as fluorescent probes. The bromine atom also offers a site for cross-coupling reactions, allowing for the facile introduction of other functional groups to further tune the material's properties.
Future Prospects and Concluding Remarks
This compound stands at the cusp of significant scientific exploration. While its full potential is yet to be unlocked, the foundational understanding of its synthesis, structure, and the properties of its chemical relatives provides a robust framework for future research. Key areas for further investigation include:
-
Quantitative Characterization: Detailed studies on the charge transport properties, nonlinear optical coefficients, and quantum yields of fluorescence are crucial to benchmark its performance against existing materials.
-
Device Integration: The fabrication and testing of prototype devices such as OFETs, NLO modulators, and mechanochromic sensors will be instrumental in demonstrating its practical utility.
-
Derivative Synthesis: Systematic modification of the molecular structure, for instance, by replacing the bromine atom with other donor or acceptor groups, will provide a deeper understanding of the structure-property relationships and lead to the discovery of materials with enhanced performance.
References
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Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]
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Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. Available at: [Link]
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2-(4-Nitrobenzylidene)malononitrile. National Center for Biotechnology Information. Available at: [Link]
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2-[4-(Benzyloxy)benzylidene]malononitrile. National Center for Biotechnology Information. Available at: [Link]
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Unraveling the Biological Tapestry: A Technical Guide to the Mechanism of Action of 2-(4-Bromobenzylidene)malononitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanisms of action of 2-(4-Bromobenzylidene)malononitrile (BBMN) in biological systems. While direct experimental evidence for BBMN is emerging, this document synthesizes the substantial body of research on closely related benzylidenemalononitrile derivatives to propose a multi-faceted mechanism of action. We will delve into the core pathways likely modulated by BBMN, including the induction of apoptosis, inhibition of the STAT3 signaling pathway, and disruption of microtubule dynamics. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to investigate these mechanisms directly. The insights provided herein are intended to accelerate the evaluation of BBMN as a potential therapeutic agent and to furnish a robust framework for future drug development endeavors.
Introduction: The Emergence of this compound
This compound (BBMN) is a synthetic organic compound characterized by a benzylidene scaffold attached to a malononitrile group. The malononitrile moiety, a potent electron-withdrawing group, confers significant reactivity and diverse biological activities to the parent molecule[1]. While BBMN itself is a relatively understudied compound, the broader class of benzylidenemalononitrile derivatives has garnered considerable attention for its therapeutic potential, particularly in oncology[2]. These compounds are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
The core structure of BBMN, featuring a bromine atom on the phenyl ring, is anticipated to modulate its lipophilicity and pharmacokinetic profile, potentially enhancing its cellular uptake and interaction with intracellular targets. This guide will illuminate the probable molecular mechanisms through which BBMN exerts its biological effects, drawing upon the established activities of its chemical congeners.
Proposed Mechanisms of Action: A Multi-pronged Approach
Based on the activities of structurally similar compounds, BBMN is hypothesized to exert its biological effects through at least three primary, and potentially interconnected, mechanisms:
-
Induction of Apoptosis: A hallmark of many anticancer agents, the ability to trigger programmed cell death is a crucial attribute.
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor often constitutively activated in cancer, promoting cell survival and proliferation.
-
Disruption of Tubulin Polymerization: Interference with the dynamics of the microtubule cytoskeleton can lead to cell cycle arrest and apoptosis.
The following sections will dissect each of these proposed mechanisms in detail.
Mechanism I: Induction of Apoptosis via Mitochondrial Pathway and ROS Production
Benzylidenemalononitrile derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis, frequently linked to the generation of reactive oxygen species (ROS).
The Role of Reactive Oxygen Species (ROS)
An increase in intracellular ROS can trigger a cascade of events leading to apoptosis[3]. It is proposed that BBMN, through its electrophilic nature, may disrupt cellular redox homeostasis, leading to an accumulation of ROS. This oxidative stress can damage cellular components, including mitochondria, initiating the apoptotic cascade.
Mitochondrial Membrane Depolarization
A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm)[4]. The accumulation of ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of ΔΨm. This, in turn, results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.
Caspase Activation Cascade
Cytosolic cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.
Caption: Proposed intrinsic apoptosis pathway induced by BBMN.
Mechanism II: Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and survival[5]. Its constitutive activation is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention[6][7]. Several benzylidenemalononitrile derivatives have been identified as inhibitors of STAT3 activation.
Targeting STAT3 Phosphorylation
The activation of STAT3 is dependent on its phosphorylation at a specific tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs) and Src family kinases[8]. It is hypothesized that BBMN may directly or indirectly inhibit the activity of these kinases, thereby preventing the phosphorylation and subsequent activation of STAT3.
Downstream Effects of STAT3 Inhibition
Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding activity[7]. This leads to the downregulation of STAT3 target genes that are crucial for tumor cell survival and proliferation, including anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cell cycle regulators (e.g., cyclin D1)[9].
Caption: Proposed inhibition of the STAT3 signaling pathway by BBMN.
Mechanism III: Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a pivotal role in cell division, intracellular transport, and maintenance of cell shape[10]. Compounds that interfere with tubulin polymerization are effective anticancer agents[4]. Several studies have indicated that benzylidenemalononitrile derivatives can inhibit tubulin polymerization.
Binding to the Colchicine Site
It is postulated that BBMN may bind to the colchicine-binding site on β-tubulin. This interaction can prevent the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.
Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, contributing to the cytotoxic effects of the compound.
Caption: Proposed mechanism of tubulin polymerization inhibition by BBMN.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for BBMN, the following experimental protocols are recommended.
Assessment of Apoptosis Induction
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BBMN for the desired time points. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm[11].
-
-
Principle: The cationic dye JC-1 accumulates in the mitochondria of healthy cells as red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers[3].
-
Protocol:
-
Treat cancer cells with BBMN as described above. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Stain the cells with 2 µM JC-1 in complete medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring both green (Ex/Em ~488/530 nm) and red (Ex/Em ~585/590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization[12].
-
Evaluation of STAT3 Signaling Inhibition
-
Principle: This technique allows for the specific detection and quantification of the phosphorylated (active) form of STAT3 relative to the total STAT3 protein.
-
Protocol:
-
Treat cancer cells with BBMN for various times and at different concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C[8][13].
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data[14].
-
Analysis of Tubulin Polymerization Inhibition
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm[2].
-
Protocol:
-
Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Add various concentrations of BBMN or control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to a 96-well plate.
-
Add the tubulin solution and GTP (to a final concentration of 1 mM) to each well.
-
Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.
-
Caption: Experimental workflow for investigating BBMN's mechanisms of action.
Quantitative Data Summary (Hypothetical for BBMN)
As direct IC50 values for BBMN are not widely published, the following table presents a hypothetical range of IC50 values based on the reported activities of similar benzylidenemalononitrile compounds in various cancer cell lines. This serves as a guide for expected potency and for designing initial dose-response experiments.
| Cell Line | Cancer Type | Expected IC50 Range (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| HeLa | Cervical Cancer | 2 - 15 |
| A549 | Lung Cancer | 10 - 50 |
| HCT116 | Colon Cancer | 5 - 25 |
Note: These values are illustrative and require experimental determination for BBMN.
Conclusion and Future Directions
This compound holds promise as a multi-targeting agent for cancer therapy. The proposed mechanisms of action—induction of apoptosis via ROS and mitochondrial disruption, inhibition of the pro-survival STAT3 pathway, and interference with microtubule dynamics—provide a solid foundation for its further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to rigorously test these hypotheses and elucidate the precise molecular pharmacology of BBMN.
Future research should focus on:
-
Direct validation of the proposed mechanisms of action specifically for BBMN in a panel of cancer cell lines.
-
Determination of IC50 values across a broad range of cancer types to identify sensitive and resistant cell lines.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of BBMN.
-
Structure-activity relationship (SAR) studies to optimize the chemical structure of BBMN for improved potency and selectivity.
By systematically addressing these research questions, the full therapeutic potential of this compound can be realized, paving the way for the development of novel and effective cancer treatments.
References
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Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. (2025). ResearchGate. [Link]
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Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]
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Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. (2023). PubMed Central. [Link]
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This compound | C10H5BrN2. (n.d.). PubChem. [Link]
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Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. [Link]
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Small molecule inhibitors of Stat3 signaling pathway. (2007). PubMed. [Link]
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Mitochondrial Membrane Potential Assay. (2015). PubMed Central. [Link]
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A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. (2013). PubMed Central. [Link]
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2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). Oncotarget. [Link]
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Recent developments in tubulin polymerization inhibitors: An overview. (2014). PubMed. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). PubMed Central. [Link]
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An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. (2023). MDPI. [Link]
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HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. [Link]
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Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer. (2022). MDPI. [Link]
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Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). PubMed. [Link]
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Measurement of in vitro microtubule polymerization by turbidity and fluorescence. (2015). PubMed. [Link]
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Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? (2013). ResearchGate. [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]
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Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound... (2023). ResearchGate. [Link]
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Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. (2014). PubMed. [Link]
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Malononitrile, benzylidene- | C10H6N2. (n.d.). PubChem. [Link]
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Combined STAT3 and BCR-ABL1 inhibition induces synthetic lethality in therapy-resistant chronic myeloid leukemia. (2014). PubMed. [Link]
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Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). PubMed Central. [Link]
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Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells. (2018). BMC Cancer. [Link]
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Cellular reactive oxygen species (ROS) assay strategy. (2023). AntBio. [Link]
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STAT-3/phosphoSTAT-3 western blot. (2007). Protocol Online. [Link]
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Emerging Bcl-2 inhibitors for the treatment of cancer. (2010). PubMed Central. [Link]
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A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. (2013). PubMed Central. [Link]
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TMRE Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]
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Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. (2023). Abbexa. [Link]
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2-(4-Bromobenzylidene)malononitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-(4-Bromobenzylidene)malononitrile
Introduction: Understanding the Compound and its Associated Risks
This compound is a synthetic organic compound characterized by a brominated benzene ring attached to a malononitrile group. While its primary applications are in chemical synthesis and research, its structural similarity to known lachrymatory agents, such as CS gas (2-chlorobenzylidene malononitrile), necessitates a rigorous and informed approach to its handling.[1] This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to ensure the highest standards of laboratory safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes information from the SDSs of benzylidenemalononitrile, malononitrile, and other relevant analogues to provide a robust safety framework.[2][3]
Section 1: Hazard Identification and Classification
Based on the toxicological profiles of its structural analogues, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for severe eye and skin irritation.[2][3]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301: Toxic if swallowed.[4] |
| Acute Toxicity, Dermal | Category 3/4 | H311: Toxic in contact with skin.[5] |
| Acute Toxicity, Inhalation | Category 3/4 | H331: Toxic if inhaled.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[5] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][5] |
Note: This classification is inferred from structurally related compounds and should be treated as a conservative estimate of the potential hazards.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining robust engineering controls with appropriate PPE, is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[2] This ensures that any dust or vapors are effectively contained and exhausted away from the user. All weighing and transfer operations should be conducted within the fume hood to minimize the risk of inhalation. For procedures with a higher risk of aerosolization, a glove box may be warranted. A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption.[1] |
| Eyes | Chemical safety goggles and a face shield | Provides protection from splashes and airborne particles.[1] |
| Body | A fully buttoned laboratory coat | Protects against incidental skin contact. |
| Respiratory | An N95 or higher-rated respirator | Essential when handling the powder outside of a fume hood or in case of a spill.[5] |
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Section 3: Safe Handling, Storage, and Disposal
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2][5]
-
Controlled Environment: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.
Secure Storage
-
Container: Store in a tightly sealed, clearly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Responsible Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Route: Dispose of the material through a licensed professional waste disposal service.[7] Incineration in a permitted hazardous waste incinerator is the preferred method.[5]
-
Container Decontamination: Thoroughly decontaminate any empty containers before disposal.
Section 4: Emergency Procedures
Rapid and appropriate responses to emergencies are crucial to mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Spill and Leak Response
In the event of a spill, the following procedure should be followed:
Caption: Spill Response Workflow.
Conclusion
References
- Capot Chemical Co., Ltd. (2019). MSDS of 2-((4-Bromophenyl)(methoxy)methylene)malononitrile.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Benzylidenemalononitrile.
- Sigma-Aldrich. (2012, September 17). Malononitrile.pdf - Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). 4-BROMO BENZONITRILE MATERIAL SAFETY DATA SHEET.
- TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: Malononitrile.
- Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)methylene malononitrile 2826-24-6.
- Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS.
- TCI EUROPE N.V. (n.d.). This compound 2826-24-6.
Sources
Navigating the Physicochemical Landscape of 2-(4-Bromobenzylidene)malononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobenzylidene)malononitrile, a halogenated derivative of benzylidene malononitrile, represents a class of organic compounds with significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and its potential biological activities necessitate a thorough understanding of its fundamental physical properties. This technical guide provides a focused examination of the melting and boiling points of this compound, offering both established data and the experimental rationale for their determination. This document is intended to serve as a practical resource for laboratory researchers and professionals in drug development, ensuring the accurate handling and characterization of this compound.
Core Physical Properties of this compound
The physical state and thermal behavior of a compound are critical parameters that influence its storage, handling, and application in synthetic protocols. For this compound, these properties are summarized below.
| Physical Property | Value | Source(s) |
| Melting Point | 165-166 °C | [1] |
| 160 °C | [2] | |
| 159-161 °C | [3] | |
| Boiling Point | Decomposes at elevated temperatures | Inferred from related compounds[4] |
In-Depth Analysis of Thermal Properties
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For this compound, multiple sources report a melting point in the range of 159-166 °C.[1][2][3] This narrow range suggests a well-defined crystalline structure. The sharpness of the melting point range is a critical quality control parameter in a research and development setting. A broad melting range would suggest the presence of impurities, which could have significant implications for its reactivity and biological activity in subsequent applications.
The determination of the melting point is a standard procedure in synthetic chemistry, providing a quick and reliable assessment of compound identity and purity. The consistency of the reported values from different studies underscores the robustness of this physical constant for this compound.
Boiling Point and Thermal Stability: The Likelihood of Decomposition
For drug development professionals, understanding the thermal lability of a compound is crucial for formulation, storage, and processing. Exposure to high temperatures during manufacturing or storage could lead to the formation of impurities, potentially altering the compound's efficacy and safety profile. Therefore, it is recommended to handle this compound at or near room temperature and to avoid prolonged exposure to heat.
Experimental Protocols
Determination of Melting Point
The following protocol outlines a standard method for determining the melting point of a crystalline organic solid like this compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Caption: Workflow for Melting Point Determination.
Synthesis via Knoevenagel Condensation
This compound is typically synthesized via a Knoevenagel condensation reaction between 4-bromobenzaldehyde and malononitrile. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
Reaction Scheme:
Caption: Knoevenagel Condensation for Synthesis.
Illustrative Protocol:
-
Reactant Mixture: In a round-bottom flask, 4-bromobenzaldehyde and a molar equivalent of malononitrile are dissolved in a suitable solvent, such as ethanol.
-
Catalyst Addition: A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the solution.
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and can be further purified by recrystallization to obtain a pure crystalline solid.
Conclusion
The physical properties of this compound, particularly its well-defined melting point and its propensity for thermal decomposition, are critical data points for its successful application in research and development. The melting point serves as a reliable indicator of purity, while the absence of a defined boiling point highlights the need for careful temperature control during handling and processing. The protocols provided in this guide offer a standardized approach to the synthesis and characterization of this important chemical entity, ensuring both the integrity of the compound and the reproducibility of experimental outcomes.
References
- Pacheco, P. A., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron, 72(49), 8073-8079.
- Kumar, R., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-40.
- Couto, R. A., et al. (2015). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Green Chemistry, 17(5), 2883-2889.
- Smith, P. A., et al. (2002). Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures.
Sources
Methodological & Application
Synthesis of 2-(4-Bromobenzylidene)malononitrile via Piperidine-Catalyzed Knoevenagel Condensation: An Application Note and Protocol
Introduction: The Significance of the Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists. A modification of the aldol condensation, this reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] Its utility is particularly pronounced in the synthesis of electron-deficient alkenes, which are valuable precursors in the development of pharmaceuticals, functional materials, and fine chemicals. This application note provides a detailed protocol for the synthesis of 2-(4-Bromobenzylidene)malononitrile, a compound with significant potential in medicinal chemistry and materials science, through the Knoevenagel condensation of 4-bromobenzaldehyde and malononitrile, catalyzed by the weak base piperidine.
Reaction Mechanism: A Stepwise Perspective
The piperidine-catalyzed Knoevenagel condensation proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation of the Active Methylene Compound: The reaction is initiated by the basic catalyst, piperidine, which deprotonates the acidic α-carbon of malononitrile. This results in the formation of a resonance-stabilized carbanion, a potent nucleophile. The stability of this carbanion is key to the reaction's success, as it allows for the use of a mild base, thereby avoiding undesired side reactions such as the self-condensation of the aldehyde.[1]
-
Nucleophilic Attack: The generated malononitrile carbanion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This nucleophilic addition forms a transient alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated by the protonated piperidine catalyst (piperidinium ion), yielding an aldol-type addition product.
-
Dehydration: The final step involves the elimination of a water molecule from the aldol adduct, a process often facilitated by the catalyst, to form the thermodynamically stable α,β-unsaturated product, this compound.
Sources
Solvent-free synthesis of 2-(4-Bromobenzylidene)malononitrile
An Application Note for the Efficient and Sustainable Synthesis of 2-(4-Bromobenzylidene)malononitrile
Abstract
This application note provides a detailed protocol for the solvent-free synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and functional materials. By leveraging the principles of green chemistry, this method eschews traditional organic solvents, leading to a significant reduction in chemical waste, operational hazards, and energy consumption. The synthesis proceeds via a Knoevenagel condensation of 4-bromobenzaldehyde and malononitrile. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust, high-yield, and environmentally benign alternative to conventional solvent-based methods. We provide a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, characterization data, and essential safety precautions.
Scientific Background and Rationale
The synthesis of benzylidene malononitrile derivatives is a cornerstone reaction in organic chemistry, primarily achieved through the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound, such as malononitrile, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product.[1]
The Causality of Solvent-Free Synthesis: Traditional organic solvents, while effective at solubilizing reactants, pose significant environmental and safety challenges. They contribute to volatile organic compound (VOC) emissions, are often flammable and toxic, and complicate product isolation, requiring energy-intensive distillation and generating substantial waste streams. Solvent-free, or solid-state, synthesis directly addresses these issues. By grinding the solid reactants together, intimate contact between molecules is achieved, and the reaction can be initiated through mechanical force and/or gentle heating. This approach not only aligns with the core tenets of green chemistry but can also lead to improved reaction kinetics and selectivity, as well as simplified product work-up.[2][3]
Reaction Mechanism: The Knoevenagel Condensation
The reaction proceeds through a well-established, base-catalyzed mechanism. Although this protocol is presented without an external catalyst (thermally induced), trace impurities or the reactants themselves can facilitate the necessary proton transfers.
-
Carbanion Formation: The process is initiated by the deprotonation of the highly acidic α-carbon of malononitrile, forming a resonance-stabilized carbanion. This is the rate-determining step.[4]
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[4]
-
Intermediate Formation: This attack forms an unstable alkoxide intermediate.
-
Protonation: The intermediate is protonated, typically by abstracting a proton from the conjugate acid of the base, to form an aldol-type adduct.[4]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, highly conjugated, and thermodynamically stable product, this compound.[1][4]
Sources
2-(4-Bromobenzylidene)malononitrile as a building block in organic synthesis
An In-Depth Guide to 2-(4-Bromobenzylidene)malononitrile: A Versatile Building Block for Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a derivative of the well-known Knoevenagel adduct of malononitrile, has emerged as a particularly powerful and versatile intermediate.[1][2] Its utility stems from a unique combination of reactive sites: a highly electrophilic carbon-carbon double bond, two activating nitrile groups, and a functionalizable aryl bromide handle. This trifecta of reactivity allows for its participation in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs) for the rapid assembly of diverse heterocyclic scaffolds.[1][3]
Derivatives of benzylidenemalononitrile are foundational precursors for a multitude of bioactive molecules, exhibiting activities that span anticancer, antimicrobial, and anti-inflammatory domains.[2][4] The presence of the 4-bromo substituent on the phenyl ring is not merely a passive feature; it serves as a crucial linchpin for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, thereby exponentially increasing the molecular diversity achievable from a single core structure. This guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.
Synthesis of this compound via Knoevenagel Condensation
The primary route to this compound is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[5] This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (4-bromobenzaldehyde), typically catalyzed by a weak base, followed by a dehydration step.[1][6] The choice of catalyst and reaction conditions can be tailored to optimize yield, reaction time, and environmental impact, aligning with the principles of green chemistry.[5]
The causality behind this reaction's efficiency lies in the acidity of the methylene protons of malononitrile (pKa ≈ 11), which are readily abstracted by a base to form a stabilized carbanion.[1][7] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
Diagram: General Workflow for Knoevenagel Condensation
Caption: Workflow for the synthesis of the target building block.
Protocol 1: Ultrasound-Assisted Synthesis of this compound
This protocol leverages the efficiency and green credentials of ultrasonication, which enhances reaction rates through acoustic cavitation.[5]
Materials:
-
4-Bromobenzaldehyde (1.85 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (0.077 g, 1 mmol, 10 mol%)
-
Ethanol (optional, minimal amount)
-
Ultrasonic bath/probe
Procedure:
-
In a 50 mL round-bottom flask, combine 4-bromobenzaldehyde, malononitrile, and a catalytic amount of ammonium acetate.
-
For a solvent-free approach, ensure the reactants are well-mixed. Alternatively, add a minimal amount of ethanol to create a slurry.
-
Place the flask in an ultrasonic bath operating at room temperature.
-
Irradiate the mixture for the time specified in Table 1, monitoring the reaction's progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, a solid product will have formed. Add cold water to the flask and stir to break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from hot ethanol to yield pure this compound as a white or pale-yellow solid.
Data Table 1: Comparative Synthesis Conditions
| Entry | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Ammonium Acetate | None | Ultrasound | 305 sec | 95.8 | [5] |
| 2 | Ammonium Acetate | None | Microwave | 56 sec | 91.6 | [5] |
| 3 | Piperidine | Ethanol | Conventional (Reflux) | 2 h | ~90 | [6] |
| 4 | None | Water | Conventional (80 °C) | 18 h | 90 | [8] |
| 5 | NiCu@MWCNT | Ethanol | Conventional (60 °C) | 20 min | 93 | [4] |
Application in Multicomponent Synthesis of Heterocycles
The true synthetic power of this compound is realized in its role as a precursor in multicomponent reactions (MCRs). Its activated double bond serves as an excellent Michael acceptor, enabling the construction of complex heterocyclic systems in a single, atom-economical step.[1][9]
Synthesis of 2-Amino-4H-Pyran and Tetrahydrobenzo[b]pyran Derivatives
The synthesis of the 4H-pyran scaffold is a classic application, proceeding through a domino Knoevenagel-Michael-cyclization sequence.[10] In a three-component reaction, an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) react to form the pyran ring.[10][11] When this compound is used, it acts as the pre-formed Knoevenagel adduct, reacting with the 1,3-dicarbonyl compound in a Michael addition, followed by intramolecular cyclization.[12]
Diagram: Mechanistic Pathway to Tetrahydrobenzo[b]pyrans
Caption: Domino reaction for pyran synthesis.
Protocol 2: Synthesis of a Tetrahydrobenzo[b]pyran Derivative
This protocol demonstrates a catalyst-free synthesis in an environmentally benign solvent, magnetized water, showcasing a green chemistry approach.[13]
Materials:
-
This compound (2.33 g, 10 mmol)
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
Ethanol or Water (15 mL)
-
Basic catalyst (e.g., a few drops of piperidine, optional)
Procedure:
-
To a 100 mL flask, add this compound (10 mmol) and 1,3-cyclohexanedione (10 mmol).
-
Add the solvent (15 mL of ethanol or water). While some reactions proceed without a catalyst, adding a catalytic amount of a base like piperidine can significantly accelerate the reaction.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Data Table 2: Synthesis of Pyran Derivatives
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 1,3-Cyclohexanedione | None | Magnetized Water | 2 min | 96 | [13] |
| 2 | Dimedone | Fe3O4@Xanthan gum | Ethanol | 4 min | 95 | [12] |
| 3 | Methyl Acetoacetate | Piperidine | Ethanol | 30 min | ~85 | [11] |
| 4 | 8-Hydroxyquinoline | Piperidine | Ethanol | 1 h | ~80 | [11] |
Synthesis of Highly Substituted Pyridine Derivatives
The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles like pyridines.[14][15] These syntheses often involve multi-step, one-pot procedures where the ylidenemalononitrile acts as a key electrophile or a precursor to a more complex intermediate. For instance, it can react with β-enaminonitriles or other suitable C-N-C synthons to construct the pyridine ring.
Diagram: General Logic for Pyridine Synthesis
Caption: Conceptual pathway for pyridine ring formation.
Protocol 3: One-Pot Synthesis of a Substituted Nicotinonitrile
This generalized protocol is based on established methodologies for constructing polysubstituted pyridines from ylidenemalononitriles.[16]
Materials:
-
This compound (2.33 g, 10 mmol)
-
Acetoacetonitrile (0.83 g, 10 mmol)
-
Ammonium acetate (6.16 g, 80 mmol)
-
Acetic acid (5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound, acetoacetonitrile, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, allow the reaction mixture to cool to room temperature, then pour it into a beaker containing 100 mL of ice-water.
-
A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its inherent reactivity, governed by the interplay of its electron-withdrawing nitrile groups and electrophilic alkene moiety, makes it an exceptionally reliable and versatile tool for synthetic chemists. The protocols and data presented herein demonstrate its utility in constructing high-value heterocyclic cores, particularly pyrans and pyridines, often under mild and environmentally conscious conditions. The presence of the bromo-substituent provides a gateway for further diversification, enabling its use in fragment-based drug discovery and the synthesis of complex natural products. As the demand for efficient and sustainable synthetic methodologies grows, the application of such pre-activated, multifunctional building blocks will undoubtedly continue to expand, paving the way for new discoveries in medicinal and materials chemistry.
References
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central.
- Malononitrile: A Vers
-
Direct synthesis of pyrroles derivatives via malononitrile dimer,... ResearchGate. [Link]
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. MDPI. [Link]
-
Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. TSI Journals. [Link]
-
Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. acgpubs.org. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
-
Recent Developments on Five-Component Reactions. MDPI. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]
-
CS gas. Wikipedia. [Link]
-
This compound. MySkinRecipes. [Link]
-
Proposed mechanism of the reaction with malononitrile. ResearchGate. [Link]
-
2-(4-Nitrobenzylidene)malononitrile. PubMed Central. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. [Link]
-
Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3. ResearchGate. [Link]
-
Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
-
Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health (NIH). [Link]
-
Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube. European Journal of Chemistry. [Link]
-
Knoevenagel condensation with Malonitrile (pKas and deprotonation). Reddit. [Link]
-
A systematic protocol to design different pyran derivatives under... ResearchGate. [Link]
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- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. CS gas - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
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- 11. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine synthesis [organic-chemistry.org]
- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Green synthesis methods for 2-(4-Bromobenzylidene)malononitrile
An Application Guide to the Green Synthesis of 2-(4-Bromobenzylidene)malononitrile
Authored by: A Senior Application Scientist
Introduction: The Imperative for Greener Synthesis
This compound is a valuable organic intermediate in the synthesis of diverse heterocyclic compounds, which find applications in pharmaceuticals, dyes, and agrochemicals.[1] Traditionally, its synthesis via the Knoevenagel condensation involves organic solvents and basic catalysts like piperidine or sodium hydroxide, which often pose environmental and safety concerns.[1] The principles of green chemistry call for the development of synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[2] This guide provides detailed protocols and the underlying scientific rationale for several green methodologies tailored for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis.
The core transformation is the Knoevenagel condensation between 4-bromobenzaldehyde and malononitrile. Our focus is on replacing traditional methods with more sustainable alternatives that leverage benign solvents, alternative energy sources, and eco-friendly catalysts.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromobenzylidene)malononitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromobenzylidene)malononitrile. Our objective is to provide in-depth, field-proven insights to help you navigate common experimental challenges and systematically increase your product yield. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The Core Reaction: Knoevenagel Condensation
The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (4-bromobenzaldehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base. Understanding this mechanism is crucial for effective troubleshooting.
Caption: Knoevenagel condensation mechanism for the target synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?
A1: Low yield is the most frequent challenge and typically points to suboptimal reaction conditions or reagent quality. Here is a systematic approach to diagnose and resolve the issue:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. The reaction requires a base strong enough to deprotonate malononitrile but not so strong that it promotes self-condensation of the 4-bromobenzaldehyde.[1]
-
Solution: Switch to a weak base like piperidine, pyridine, or ammonium acetate.[2][3] Piperidine, in particular, is highly effective for this transformation, often used in catalytic amounts in solvents like ethanol.[4] If using a solid catalyst like alum, ensure the catalyst loading is optimized, typically around 20 mol%.[5]
-
-
Sub-optimal Temperature: The reaction rate is temperature-dependent. However, excessive heat can lead to side reactions and decomposition.
-
Incorrect Solvent Choice: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Impure Reactants: 4-bromobenzaldehyde is susceptible to oxidation to 4-bromobenzoic acid. This acidic impurity can neutralize the basic catalyst, effectively halting the reaction.
-
Solution: Use freshly purchased or purified 4-bromobenzaldehyde. If oxidation is suspected, recrystallize the aldehyde from an appropriate solvent before use.
-
Caption: Interrelationship of key parameters for optimizing the synthesis.
References
-
Patil, P. S., et al. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. [Link]
-
Gini, A., et al. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. [Link]
-
Prajapati, A. K., & Nagarsenker, M. S. (2014). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Wikipedia contributors. (2024). CS gas. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Supplementary Information for a research article providing spectral data for this compound. (Source document not fully identifiable, URL not available).
-
Wikipedia contributors. (2024). Knoevenagel condensation. Wikipedia. [Link]
-
Mishra, A., & Singh, R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research. [Link]
-
Gavali, M. C., et al. (2021). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]
-
Chen, C.-Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. organic-chemistry.org. [Link]
Sources
Troubleshooting low yield in Knoevenagel condensation of 4-bromobenzaldehyde
Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Knoevenagel condensation of 4-bromobenzaldehyde with active methylene compounds such as malononitrile or ethyl cyanoacetate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your reaction yields and product purity. Our approach is rooted in mechanistic principles and practical, field-tested experience.
Troubleshooting Guide: Low Yield in the Knoevenagel Condensation of 4-Bromobenzaldehyde
Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to diagnosing and resolving the underlying causes of poor yields in your Knoevenagel condensation of 4-bromobenzaldehyde.
Q1: My reaction with 4-bromobenzaldehyde is resulting in a very low yield. What are the most common culprits?
Low yields in the Knoevenagel condensation can often be attributed to several key factors: an inappropriate choice of catalyst, suboptimal solvent selection, incomplete reaction, or the prevalence of side reactions. A methodical investigation of these variables is the most effective troubleshooting strategy.
Here is a logical workflow to diagnose the issue:
Caption: A systematic workflow for troubleshooting low yields.
Q2: How does the choice of catalyst impact the reaction, and what are my options for 4-bromobenzaldehyde?
The catalyst is paramount in the Knoevenagel condensation as it facilitates the deprotonation of the active methylene compound to form the nucleophilic carbanion.[1][2] The choice of base is critical; a base that is too strong can lead to self-condensation of the 4-bromobenzaldehyde, a common side reaction that consumes starting material and reduces the desired product yield.[1] Conversely, a base that is too weak will result in a sluggish or incomplete reaction.
For the condensation of 4-bromobenzaldehyde, weak bases are generally preferred. Here is a comparison of common catalysts:
| Catalyst | Typical Conditions | Expected Yield of 2-(4-bromobenzylidene)malononitrile | Advantages & Considerations |
| Piperidine | Catalytic amount (0.1 eq) in ethanol or toluene at room temp to reflux. | Good to Excellent (can exceed 90%) | Highly effective and widely used. Can be recovered. May require elevated temperatures for optimal performance. |
| Ammonium Acetate | Catalytic amount in solvent-free or aqueous conditions. | Good to Excellent (often >90%) | A "greener" and milder alternative to piperidine. Particularly effective in solvent-free and ultrasound-assisted reactions.[2] |
| Triethylamine | Used in solvents like ethanol. | Moderate to Good | A common organic base, but can sometimes be less effective than piperidine for this specific transformation. |
| Solid-Supported Catalysts (e.g., Hydrotalcites) | Heterogeneous catalysis, often in solvents like ethyl acetate. | Good to Excellent | Environmentally friendly, easily separable, and reusable.[3] |
Expert Insight: For 4-bromobenzaldehyde, the electron-withdrawing nature of the bromine atom can make the aldehyde more susceptible to nucleophilic attack. However, it does not drastically alter the required catalytic conditions compared to unsubstituted benzaldehyde. Both piperidine and ammonium acetate are excellent starting points for optimization.
Q3: Can the solvent choice be the reason for my low yield?
Absolutely. The solvent plays a multifaceted role in the Knoevenagel condensation. It must solubilize the reactants and the catalyst, and its polarity can influence the reaction rate and equilibrium.
-
Polar Protic Solvents (e.g., Ethanol): These are commonly used and are particularly effective with catalysts like piperidine and triethylamine.[4] They can facilitate the proton transfer steps in the reaction mechanism.
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can lead to high conversions and selectivity in shorter reaction times.
-
Nonpolar Solvents (e.g., Toluene): Often used when azeotropic removal of water is desired to drive the reaction to completion. This is a crucial consideration as water is a byproduct of the condensation.[3]
-
"Green" Solvents (e.g., Water, Ethanol-Water mixtures): Increasingly popular for their environmental benefits. Water can sometimes even promote the reaction rate.
-
Solvent-Free Conditions: This approach, often coupled with microwave or ultrasound irradiation, can provide excellent yields rapidly and simplifies workup.[2]
Self-Validation Check: If your reaction is sluggish, consider switching to a more polar solvent. If you suspect the reverse reaction is an issue, employing a nonpolar solvent with a Dean-Stark trap to remove water is a logical next step.
Q4: My reaction seems to stop before all the 4-bromobenzaldehyde is consumed. How can I drive it to completion?
Incomplete conversion is a direct contributor to low yields. Here are several strategies to address this:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
-
Elevate the Temperature: While many Knoevenagel condensations proceed at room temperature, heating can significantly increase the reaction rate. For 4-bromobenzaldehyde, refluxing in ethanol or toluene is a common strategy.
-
Water Removal: The Knoevenagel condensation is a reversible reaction, and the water produced can hydrolyze the product or inhibit the catalyst.[3] The use of a Dean-Stark apparatus with a solvent like toluene is a classic and effective method for removing water azeotropically and driving the equilibrium towards the product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the piperidine-catalyzed Knoevenagel condensation?
The piperidine-catalyzed Knoevenagel condensation proceeds through a series of well-established steps:
Caption: The general mechanism of the Knoevenagel condensation.
A more detailed view considers the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the enolate of the active methylene compound.[1] This pathway is particularly relevant in aminocatalysis.
Q2: I am seeing an unexpected byproduct in my reaction. What could it be?
For the reaction of 4-bromobenzaldehyde, potential side products include:
-
Self-condensation of 4-bromobenzaldehyde: This can occur if the base is too strong.
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated system and can potentially react with another equivalent of the carbanion via a Michael addition. This is more likely with prolonged reaction times or an excess of the active methylene compound.
-
Hydrolysis of the Product: If excess water is present, the dinitrile or ester functionalities can be susceptible to hydrolysis, especially under harsh temperature or pH conditions.
Expert Tip: The formation of byproducts can often be suppressed by carefully controlling the stoichiometry of your reactants (a slight excess of the active methylene compound is common), using a weaker base, and optimizing the reaction time.
Q3: What is the best way to purify the product, this compound?
The product, this compound, is typically a solid. The most common and effective purification method is recrystallization.
-
Solvent Selection: Ethanol is a widely reported and effective solvent for the recrystallization of this compound.[5] The crude product should be dissolved in a minimal amount of hot ethanol, and then allowed to cool slowly to form pure crystals.
-
Washing: After filtration, washing the crystals with a small amount of cold ethanol can help remove any remaining soluble impurities.
For characterization, the following 1H and 13C NMR data for this compound in CDCl3 can be used as a reference:[6]
-
1H NMR (600 MHz, CDCl3): δ = 7.77 (t, J = 5.5 Hz, 2H), 7.73 (s, 1H), 7.71 – 7.68 (m, 2H).[6]
-
13C NMR (151 MHz, CDCl3): δ = 158.55, 133.17, 131.90, 130.02, 129.73, 113.54, 112.42, 83.56.[6]
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of this compound
This protocol is a standard and reliable method for the synthesis of this compound.
Materials:
-
4-bromobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq) and malononitrile (1.05 eq).
-
Add ethanol as the solvent (approximately 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the 4-bromobenzaldehyde is consumed.
-
Cool the reaction mixture to room temperature. The product should precipitate as a solid.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product to a constant weight.
-
For further purification, recrystallize the solid from hot ethanol.
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of this compound
This "green" chemistry approach offers rapid reaction times and a simplified workup.[2]
Materials:
-
4-bromobenzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Mortar and pestle (or a small beaker)
-
Ultrasonic bath
Procedure:
-
In a mortar, combine 4-bromobenzaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq).
-
Grind the mixture gently with a pestle for a few minutes to ensure homogeneity.
-
Place the reaction vessel in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound. The reaction is often complete within minutes. Monitor by TLC.
-
Once the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove any remaining ammonium acetate.
-
Dry the product. Recrystallization from ethanol can be performed if necessary.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Banares Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Concentration for 2-(4-Bromobenzylidene)malononitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Bromobenzylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this crucial chemical reaction. As Senior Application Scientists, we have compiled our expertise to help you navigate the nuances of your experimental work.
The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the reaction of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 4-bromobenzaldehyde.[1][2] The reaction is typically facilitated by a basic catalyst.[1][3] The concentration of this catalyst is a critical parameter that can significantly influence the reaction's yield, rate, and the formation of impurities.
This guide will provide a comprehensive overview of how to optimize the catalyst concentration for this synthesis, troubleshoot common issues, and answer frequently asked questions.
Catalyst Selection and the Critical Role of Concentration
The choice of catalyst and its concentration are paramount for a successful Knoevenagel condensation. Weak bases are generally preferred as catalysts to prevent the self-condensation of the aldehyde, a common side reaction when strong bases are used.[4] Commonly employed catalysts include piperidine, pyridine, and ammonium salts.[3][4]
The concentration of the catalyst directly impacts the deprotonation of the active methylene compound (malononitrile) to form the reactive carbanion.[2] An optimal catalyst concentration ensures a sufficient rate of carbanion formation without promoting unwanted side reactions.
Consequences of Non-Optimal Catalyst Concentration:
-
Too Low: An insufficient catalyst concentration will result in a slow or incomplete reaction, leading to low yields of the desired product. The deprotonation of malononitrile will be the rate-limiting step, and the reaction may not proceed to completion within a reasonable timeframe.
-
Too High: An excessively high catalyst concentration can lead to the formation of byproducts. For instance, it can promote the self-condensation of 4-bromobenzaldehyde or polymerization of malononitrile, resulting in a complex mixture and a lower yield of the desired product.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors related to catalyst concentration and other reaction parameters. Here's a systematic approach to troubleshooting:
-
Verify Catalyst Concentration:
-
Action: Start by systematically varying the catalyst concentration. We recommend performing a series of small-scale reactions with catalyst loading ranging from 0.1 mol% to 10 mol% relative to the limiting reagent (typically 4-bromobenzaldehyde).
-
Rationale: This will help you identify the optimal catalyst concentration for your specific reaction conditions. As seen in various studies, the optimal catalyst loading can be substrate-dependent.[6][7]
-
-
Evaluate Catalyst Choice:
-
Action: If optimizing the concentration of your current catalyst doesn't improve the yield, consider trying a different weak base. Piperidine, pyrrolidine, and ammonium acetate are excellent alternatives.[3][8]
-
Rationale: Different catalysts have varying basicities and steric properties, which can influence their effectiveness in this specific reaction.
-
-
Check for Water Removal:
-
Action: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction.[4] If your reaction is sensitive to water, consider using a Dean-Stark apparatus to remove it azeotropically, especially if you are using a non-polar solvent like toluene.
-
Rationale: Removing water can shift the reaction equilibrium towards the product side, thereby increasing the yield.
-
-
Monitor Reaction Time and Temperature:
-
Action: Ensure your reaction is running for a sufficient amount of time and at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Rationale: Incomplete conversion due to insufficient reaction time or non-optimal temperature is a frequent cause of low yields.
-
Q2: I am observing the formation of a significant amount of an unknown byproduct. How can I identify and minimize it?
A2: The formation of byproducts is often linked to the catalyst concentration and reaction conditions.
-
Characterize the Byproduct:
-
Action: Isolate the byproduct using column chromatography and characterize it using spectroscopic techniques like NMR and Mass Spectrometry.
-
Rationale: Identifying the byproduct will provide clues about the side reaction that is occurring. Common byproducts include the self-condensation product of 4-bromobenzaldehyde or polymers of malononitrile.[5]
-
-
Reduce Catalyst Concentration:
-
Action: If the byproduct is a result of a base-catalyzed side reaction, reducing the catalyst concentration is the most direct way to minimize its formation.
-
Rationale: A lower catalyst concentration will decrease the rate of the side reaction more significantly than the desired reaction.
-
-
Lower the Reaction Temperature:
-
Action: Running the reaction at a lower temperature can sometimes suppress the formation of byproducts.
-
Rationale: Side reactions often have a higher activation energy than the main reaction, so lowering the temperature will disproportionately slow them down.
-
Q3: My reaction seems to stall and does not go to completion, even after a long reaction time. What should I do?
A3: A stalled reaction can be frustrating. Here are some steps to take:
-
Increase Catalyst Concentration Incrementally:
-
Action: If you suspect the catalyst concentration is too low, add a small, measured amount of additional catalyst to the reaction mixture.
-
Rationale: This can help to restart the reaction if the initial amount of catalyst was insufficient or if the catalyst has degraded over time.
-
-
Re-evaluate Solvent Choice:
-
Action: The choice of solvent can significantly impact the reaction rate.[4] Consider switching to a more polar aprotic solvent like DMF or acetonitrile, which can accelerate the reaction.
-
Rationale: The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition states.
-
Frequently Asked Questions (FAQs)
Q: What is the typical catalyst loading for the synthesis of this compound?
A: While there is no single "correct" concentration, a good starting point for many weak base catalysts like piperidine is typically in the range of 1-5 mol%. However, the optimal loading should always be determined experimentally for your specific conditions.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[8] Spot the reaction mixture alongside the starting materials (4-bromobenzaldehyde and malononitrile) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.[9]
Q: Is it necessary to purify the this compound product? If so, how?
A: Yes, purification is generally necessary to remove any unreacted starting materials, catalyst, and byproducts. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[4]
Experimental Protocol: Optimization of Catalyst Concentration
This protocol provides a step-by-step guide for optimizing the catalyst (piperidine) concentration for the synthesis of this compound.
Materials:
-
4-Bromobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (or another suitable solvent)
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Set up a series of five small-scale reactions in parallel. In each round bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
To each flask, add a different concentration of piperidine: 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.
-
Stir the reactions at room temperature and monitor their progress every 30 minutes using TLC.
-
Once the reactions appear to be complete (i.e., the 4-bromobenzaldehyde spot has disappeared on the TLC), stop the reactions.
-
If a precipitate has formed, cool the mixture in an ice bath and then filter the solid product. Wash the solid with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dry the crude product from each reaction and determine the yield.
-
Analyze the purity of each product by melting point determination or NMR spectroscopy to identify the catalyst concentration that gives the best combination of yield and purity.
Data Presentation
The following table illustrates a hypothetical outcome of the catalyst optimization experiment described above.
| Catalyst Concentration (mol%) | Reaction Time (hours) | Crude Yield (%) | Purity (by ¹H NMR) |
| 0.5 | 12 | 65 | >98% |
| 1 | 8 | 85 | >98% |
| 2 | 4 | 92 | >98% |
| 5 | 2 | 95 | 95% |
| 10 | 1 | 96 | 90% (byproduct observed) |
Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. Available at: [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
CS gas. Wikipedia. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
2-(4-Nitrobenzylidene)malononitrile. PMC. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Available at: [Link]
-
Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Available at: [Link]
-
Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile, reproduced with permission from. ResearchGate. Available at: [Link]
- Method for the purification of malononitrile. Google Patents.
-
Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. ResearchGate. Available at: [Link]
-
alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Available at: [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]
-
Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. ResearchGate. Available at: [Link]
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Technical Support Center: Navigating the Scale-Up of 2-(4-Bromobenzylidene)malononitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Bromobenzylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered during the scale-up of this important chemical intermediate. Here, we will delve into the intricacies of the Knoevenagel condensation, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis at any scale.
I. Understanding the Synthesis: The Knoevenagel Condensation
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group of an aldehyde, 4-bromobenzaldehyde, followed by a dehydration reaction to yield the desired α,β-unsaturated product.[1]
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, and can be performed in various solvents or even under solvent-free conditions.[2][3] While the reaction is generally high-yielding on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety.
II. Troubleshooting Guide for Scale-Up Challenges
This section addresses common problems encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| 1. Low or Inconsistent Yields Upon Scale-Up | - Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. - Poor Temperature Control: The Knoevenagel condensation can be exothermic. Insufficient heat removal on a larger scale can lead to runaway reactions and the formation of by-products.[4] - Suboptimal Reagent Addition: The rate of addition of reactants, particularly the catalyst or one of the reactants, can significantly impact the reaction outcome on a larger scale. | - Optimize Agitation: Select an appropriate impeller and agitation speed to ensure thorough mixing. For viscous reaction mixtures, consider using a more powerful overhead stirrer.[5] - Implement Robust Temperature Control: Use a reactor with a jacketed cooling system and monitor the internal temperature closely. Consider a controlled addition of one of the reactants to manage the exotherm.[6] - Controlled Reagent Addition: Develop and validate a controlled addition profile for key reagents. This can be achieved using a syringe pump or a programmable addition funnel. |
| 2. Product Purity Issues and By-product Formation | - Side Reactions: Common side reactions in Knoevenagel condensations include Michael addition of malononitrile to the product, polymerization of the product, and self-condensation of the aldehyde.[3][7] - Impurities in Starting Materials: The purity of 4-bromobenzaldehyde and malononitrile is critical. Impurities can act as catalysts or inhibitors, or be incorporated into the final product. - Incomplete Reaction: Insufficient reaction time or catalyst deactivation can lead to the presence of unreacted starting materials in the final product. | - Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants. Use a slight excess of the less expensive reagent to drive the reaction to completion. Consider using a milder catalyst or lower reaction temperature to minimize side reactions. - Use High-Purity Starting Materials: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purification if necessary. - Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, GC) to monitor the reaction to completion and ensure all starting materials have been consumed. |
| 3. Difficulties with Product Isolation and Filtration | - Unfavorable Crystal Morphology: The product may precipitate as fine particles or an oil, making filtration difficult and slow on a large scale. - Product Solubility: The product may have high solubility in the reaction solvent, leading to low recovery during filtration. - Clogging of Filter Media: Fine particles or gummy solids can clog the filter cloth or paper, significantly slowing down the filtration process. | - Controlled Crystallization: Develop a controlled cooling and/or anti-solvent addition profile to promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial. - Solvent Selection: Choose a solvent system where the product has high solubility at the reaction temperature but low solubility at lower temperatures. Alternatively, consider an anti-solvent crystallization. - Optimize Filtration Setup: Use a filter press or a Nutsche filter for large-scale filtration. Ensure the appropriate filter medium is selected based on the particle size of the product. |
| 4. Coloration of the Final Product | - Formation of Colored Impurities: Side reactions or the presence of impurities in the starting materials can lead to the formation of colored by-products. - Thermal Degradation: Prolonged reaction times at elevated temperatures can lead to the degradation of the product or starting materials, resulting in discoloration. | - Purification: Recrystallization from a suitable solvent is often effective in removing colored impurities. Activated carbon treatment can also be used to decolorize the solution before crystallization. - Minimize Reaction Time and Temperature: Optimize the reaction to proceed at the lowest possible temperature for the shortest time necessary for completion. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the Knoevenagel condensation in an industrial setting?
A1: While various catalysts have been reported, weak bases like piperidine, pyridine, and ammonium salts such as ammonium acetate are commonly used in industrial settings due to their effectiveness, availability, and relatively low cost.[2] For greener processes, solid catalysts like hydrotalcites are also being explored.
Q2: How can I control the exotherm of the reaction during scale-up?
A2: The primary methods for controlling the exotherm are:
-
Slow, controlled addition of a reactant or catalyst: This allows the cooling system to keep pace with the heat being generated.
-
Efficient cooling: Utilize a reactor with a cooling jacket and ensure good circulation of the cooling fluid.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may impact reaction kinetics and increase solvent usage.
Q3: My product is precipitating out of the reaction mixture as a fine powder, making it difficult to filter. What can I do?
A3: To improve the particle size and filterability of your product, you should focus on controlling the crystallization process. This can be achieved by:
-
Slowing down the rate of crystallization: This can be done by cooling the reaction mixture slowly or by adding an anti-solvent at a controlled rate.
-
Seeding: Introducing a small amount of pure, crystalline product to the supersaturated solution can promote the growth of larger crystals.
-
Digestion: Holding the slurry at a constant temperature for a period after crystallization can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Key safety considerations include:
-
Thermal Runaway: The Knoevenagel condensation can be exothermic. A thorough thermal hazard assessment should be conducted before scaling up.[4][6]
-
Reagent Handling: Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Solvent Hazards: The flammability and toxicity of the chosen solvent must be considered, and appropriate safety measures, such as grounding of equipment and use of explosion-proof motors, should be in place.
IV. Experimental Protocols and Workflows
A. Laboratory-Scale Synthesis Protocol (Illustrative)
This protocol serves as a starting point and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-bromobenzaldehyde (1 equivalent) and malononitrile (1.05 equivalents).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (approximately 5-10 volumes relative to the aldehyde).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.05-0.1 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (or a predetermined temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
B. Scale-Up Workflow Diagram
Caption: A generalized workflow for scaling up the synthesis of a chemical intermediate.
V. Mechanistic Insights
The Knoevenagel condensation proceeds through a series of equilibrium steps. Understanding this mechanism is crucial for troubleshooting and optimization.
Caption: The general mechanism of the base-catalyzed Knoevenagel condensation.
VI. References
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. (URL not available)
-
Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. MDPI. (URL not available)
-
Large-scale crystallization of proteins for purification and formulation. PubMed. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. National Institutes of Health. (URL not available)
-
Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. ResearchGate. (URL not available)
-
Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. (URL not available)
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. (URL not available)
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]
-
Simulations of Crystallization in Supercooled Nanodroplets in the Presence of a Strong Exothermic Solute. Jeppe Dyre. (URL not available)
-
Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. BenchChem. (URL not available)
-
Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. ResearchGate. (URL not available)
-
malononitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. (URL not available)
-
An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes. PubMed. (URL not available)
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (URL not available)
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Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI. [Link]
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Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (URL not available)
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. (URL not available)
-
Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PubMed. [Link]
-
Recent Developments on Five-Component Reactions. MDPI. [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
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Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. (URL not available)
-
Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC - NIH. [Link]
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. (URL not available)
-
Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Almac. (URL not available)
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Frontier of Antimicrobial Research: A Comparative Efficacy Analysis of 2-(4-Bromobenzylidene)malononitrile
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat multidrug-resistant pathogens. This guide offers a comprehensive comparison of the antimicrobial efficacy of the synthetic compound 2-(4-Bromobenzylidene)malononitrile against a selection of standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of its performance, supported by established experimental data and methodologies, to elucidate its potential as a future therapeutic agent.
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless evolution of microorganisms has rendered many frontline antibiotics less effective, posing a significant global health challenge. This has catalyzed research into new chemical entities with unique mechanisms of action that can bypass existing resistance pathways. Malononitrile derivatives have emerged as a promising class of compounds, with various studies highlighting their broad-spectrum biological activities, including antimicrobial properties.[1] This guide focuses on a specific derivative, this compound, to assess its standing against established antibiotics in the ongoing battle against microbial infections.
Compound Profiles: A Look at the Challenger and the Standards
This compound: This compound belongs to the benzylidene malononitrile family, characterized by a benzene ring and a malononitrile group. The presence of a bromine atom on the phenyl ring is a key structural feature that can influence its biological activity. While extensive comparative data is still emerging, preliminary studies on related malononitrile derivatives have shown significant antibacterial and antifungal effects.[2][3]
Standard Antibiotics: For the purpose of this comparison, a panel of well-established antibiotics with diverse mechanisms of action has been selected. These include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, crucial for bacterial DNA replication.
-
Ampicillin: A beta-lactam antibiotic that interferes with the synthesis of the bacterial cell wall.
-
Clotrimazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.
Gauging Efficacy: The Core Principles of Antimicrobial Susceptibility Testing
To objectively compare the antimicrobial potential of this compound, standardized in vitro assays are indispensable. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are the gold-standard metrics used to quantify the activity of an antimicrobial agent.[4][5]
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[6] It is a measure of the compound's potency.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[5][7] This metric distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Workflow: A Visual Guide to MIC Determination
The following diagram illustrates the typical workflow for a broth microdilution MIC assay, a widely adopted method for its accuracy and efficiency.[4][8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
While a direct, single-study comparison of this compound against a wide array of standard antibiotics is not yet available in published literature, we can synthesize a representative comparison based on existing data for malononitrile derivatives and established MIC ranges for standard antibiotics against common pathogens.[3][9]
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | This compound (Representative) | Ciprofloxacin (Typical) | Ampicillin (Typical) | Clotrimazole (Typical) |
| Staphylococcus aureus (MRSA) | 1.95 - 39.0[3] | 0.5 - >128 | >256 | N/A |
| Escherichia coli | 9.78 - 39.0[3] | ≤0.015 - 1 | 2 - >128 | N/A |
| Candida albicans | Moderate Activity[2] | N/A | N/A | 0.12 - 4 |
Note: The MIC values for this compound are based on a closely related derivative, (2-(2-(2-nitrophenyl) diazinyl) malononitrile), as a proxy.[3] The values for standard antibiotics represent a typical range and can vary depending on the specific strain and testing conditions.
Interpretation of Data:
The representative data suggests that the malononitrile derivative exhibits promising activity against the Gram-positive bacterium Staphylococcus aureus (including methicillin-resistant strains, MRSA), with MIC values in a low microgram range.[3] Its efficacy against the Gram-negative bacterium Escherichia coli also appears significant.[3] While quantitative data for its antifungal activity against Candida albicans is less defined in the available literature, qualitative descriptions suggest moderate potential.[2]
When compared to standard antibiotics, the malononitrile derivative shows a potentially favorable profile against MRSA, a notoriously difficult-to-treat pathogen. Its activity against E. coli is also noteworthy, although ciprofloxacin generally exhibits higher potency against susceptible strains.
Delving Deeper: Experimental Protocols for Reproducible Science
To ensure the validity and reproducibility of antimicrobial efficacy studies, adherence to standardized protocols is paramount. The following sections detail the methodologies for determining MIC and MBC.
Protocol for Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (this compound) and standard antibiotics
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[4]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.
Procedure:
-
Perform an MIC Assay: Follow the protocol outlined above to determine the MIC.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium.[10]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[7]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Safety and Toxicological Profile
It is crucial to consider the safety profile of any new antimicrobial candidate. According to its PubChem entry, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[11] These are important considerations for handling in a laboratory setting and for future in vivo studies. Further research into its cytotoxicity against human cell lines is necessary to determine its therapeutic index.
Conclusion and Future Perspectives
The synthesized comparative analysis indicates that this compound holds considerable promise as a novel antimicrobial agent, particularly against challenging pathogens like MRSA. Its performance, based on data from closely related compounds, suggests it could be a valuable addition to the antimicrobial arsenal.
However, this guide also underscores the need for direct, head-to-head comparative studies against a broader panel of clinically relevant microorganisms and a wider range of standard antibiotics. Future research should focus on:
-
Elucidating the Mechanism of Action: Understanding how this compound exerts its antimicrobial effect is crucial for predicting and overcoming potential resistance.
-
In Vivo Efficacy and Toxicity Studies: Moving from in vitro assays to animal models is a critical step in evaluating the compound's therapeutic potential and safety in a living system.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its antimicrobial activity could lead to the development of even more potent and selective analogs.
The journey from a promising compound to a clinically approved drug is long and arduous. However, the initial evidence for this compound warrants further investigation and positions it as a compound of interest in the ongoing fight against antimicrobial resistance.
References
-
SciSpace. Malononitrile: A Versatile Active Methylene Group. Available from: [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
National Center for Biotechnology Information. 2-(4-Nitrobenzylidene)malononitrile. PubChem Compound Summary for CID 5282110. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 219340. Available from: [Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]
-
BMG LABTECH. The minimum bactericidal concentration of antibiotics. Available from: [Link]
- Mubeen, et al. Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. Russian Journal of Organic Chemistry. 2021;57(10).
-
Wikipedia. CS gas. Available from: [Link]
- Nawar, H. H., et al. Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity. Al-Zintan University Journal of Scientific Research. 2025;4(4).
-
National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026 Jan-. Available from: [Link]
-
Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
-
Der Pharma Chemica. Synthesis and antimicrobial evaluation of some novel malononitrile derivatives from N-phenylp. Available from: [Link]
-
ResearchGate. Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Available from: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available from: [Link]
-
MDPI. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Available from: [Link]
-
Bio-protocol. Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
-
UCLA Health. Antimicrobial Susceptibility Summary 2024. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. Available from: [Link]
-
Dovepress. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Available from: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
-
bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
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Journal of Visualized Experiments. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
-
Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]
-
YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]
-
ResearchGate. SYNTHESIS AND STUDY OF MALONONITRILE BASED PYRIMIDINES AND ITS ANTIMICROBIAL ACTIVITY. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available from: [Link]
-
ACS Omega. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available from: [Link]
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Benchmarking the performance of 2-(4-Bromobenzylidene)malononitrile-based materials
An In-Depth Technical Guide to the Performance of 2-(4-Bromobenzylidene)malononitrile-Based Materials
Introduction: The Architectural Versatility of Benzylidene Malononitriles
In the landscape of advanced organic materials, the benzylidene malononitrile scaffold represents a cornerstone of molecular engineering. These molecules are characterized by a "push-pull" or D-π-A (Donor-π-Acceptor) architecture, where the malononitrile group acts as a potent electron acceptor, and the substituted benzene ring serves as the electron donor, connected via a π-conjugated bridge. This electronic asymmetry is the foundation for their diverse and tunable properties, making them prime candidates for applications ranging from organic electronics to biomedical sensing.[1]
This guide focuses specifically on materials derived from this compound (BBM). The inclusion of a bromine atom at the para-position of the benzylidene ring is a deliberate design choice. As a moderately electron-withdrawing and heavy atom, bromine can significantly influence the material's electronic energy levels, intermolecular packing, and photophysical properties, including promoting intersystem crossing. Understanding these structure-property relationships is critical for rationally designing materials for specific high-performance applications.
This document provides a comparative benchmark of BBM-based materials against relevant alternatives in three key technological domains: Organic Electronics, Fluorescent Sensing, and Non-Linear Optics. The analysis is grounded in experimental data, explaining the causality behind performance metrics and providing detailed protocols for their validation.
Core Synthesis Pathway: The Knoevenagel Condensation
The synthesis of BBM and its derivatives is predominantly achieved through the Knoevenagel condensation, a reliable and high-yield reaction between an aldehyde (4-bromobenzaldehyde) and an active methylene compound (malononitrile).[2][3][4] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, in a suitable solvent like ethanol or toluene.[2][5]
The causality for this choice of reaction is its efficiency and atom economy. It forms the crucial C=C double bond that establishes the π-conjugated system of the final molecule in a single, often room-temperature, step. This straightforward synthesis allows for extensive molecular derivatization by simply varying the starting aldehyde, enabling a broad exploration of structure-property relationships.
Caption: General synthesis of BBM via Knoevenagel condensation.
Performance Benchmark 1: Organic Electronics
Benzylidene malononitrile derivatives are promising as organic semiconductors due to their planar structure, which facilitates π-π stacking and charge transport.[6] Their performance is typically evaluated in device architectures like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Causality of Performance: In this context, the electron-accepting malononitrile core makes these materials suitable as n-type (electron-transporting) semiconductors or as acceptor components in OPV bulk heterojunctions. The substituent on the phenyl ring—in this case, bromine—modulates the HOMO/LUMO energy levels. An electron-withdrawing group like bromine lowers both energy levels, which can improve air stability (by making oxidation more difficult) and tune the energy level alignment with other materials in a device for more efficient charge transfer.
Key Performance Metrics:
-
Charge Carrier Mobility (μ): The velocity of charge carriers in the material under an electric field, measured in cm²/Vs. Higher mobility leads to faster device operation.
-
On/Off Ratio: The ratio of the current when the transistor is "on" to the current when it is "off." A high ratio is essential for digital logic applications.
-
Power Conversion Efficiency (PCE): For solar cells, the percentage of solar energy converted into electrical energy.
Comparative Data:
While specific OFET/OPV performance data for the parent BBM is not widely published, we can benchmark the performance of closely related derivatives to understand the potential of this material class.
| Material / Device | Key Substituent | Mobility (μ) (cm²/Vs) | On/Off Ratio | PCE (%) | Reference |
| DPP-TTA Small Molecule | Thiophene-DPP | 0.1 | > 10⁵ | 5.79 | A benchmark diketopyrrolopyrrole (DPP) based material.[7] |
| 2-(4-(dimethylamino)benzylidene)malononitrile-based | -N(CH₃)₂ (Donor) | N/A | N/A | ~0.01 | Used in a dye-sensitized solar cell (DSSC), not a high-performance OPV.[5][8] |
| 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM) | -N(Ph)₂ (Donor) | Not Reported | Not Reported | N/A | Noted for high thermal stability (decomposes >319 °C), a crucial factor for device longevity.[2] |
| Hypothetical BBM-based Device | -Br (Acceptor) | Expected Moderate | Expected >10³ | TBD | The -Br group should promote ordered packing and good environmental stability. |
Experimental Protocol: OFET Fabrication and Characterization
This protocol describes a self-validating system for benchmarking the performance of a new semiconductor like BBM.
-
Substrate Preparation: Begin with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂). The Si acts as the gate electrode and SiO₂ as the gate dielectric. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas.
-
Dielectric Surface Treatment: To improve the interface quality and promote crystalline growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS). This is done by vapor deposition or solution immersion, which creates a non-polar, hydrophobic surface that reduces charge trapping.
-
Semiconductor Deposition: Deposit a thin film (typically 40-60 nm) of the BBM-based material onto the treated substrate via thermal evaporation under high vacuum (<10⁻⁶ Torr). The substrate temperature is a critical parameter that must be optimized to control film morphology and grain size, which directly impacts mobility.
-
Source/Drain Electrode Deposition: Through a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor film. This defines the top-contact, bottom-gate device architecture. The channel length (L) and width (W) are defined by the mask.
-
Annealing & Characterization: Anneal the completed device at a temperature below the material's melting point (e.g., 80-120 °C) to improve film crystallinity and contact with the electrodes.
-
Electrical Measurement: Perform all electrical measurements in an inert atmosphere (N₂ glovebox) or vacuum using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (I_D) versus drain-source voltage (V_DS) at various gate voltages (V_G).
-
Transfer Characteristics: Measure I_D versus V_G at a fixed, high V_DS. The mobility (μ) is calculated from the saturation regime of this curve using the equation: I_D = (W/2L) * μ * C_i * (V_G - V_T)², where C_i is the capacitance per unit area of the dielectric and V_T is the threshold voltage. The On/Off ratio is the ratio of the maximum to minimum I_D from this plot.
-
Caption: Workflow for OFET fabrication and performance benchmarking.
Performance Benchmark 2: Fluorescent Sensing and Bioimaging
The D-π-A structure of benzylidene malononitriles often imparts them with interesting photophysical properties, including fluorescence that is sensitive to the local environment (solvatochromism) or to chemical reactions. This makes them attractive candidates for developing fluorescent probes.[9]
Causality of Performance: A fluorescent probe's performance relies on a specific interaction with its target analyte that triggers a measurable change in its fluorescence (e.g., turning "on" or "off", or shifting color). For BBM-based materials, a potential sensing mechanism could involve the reaction of an analyte at the malononitrile's active C=C bond, altering the molecule's conjugation and thus its emission properties. The high selectivity and sensitivity of a probe are paramount for its utility, especially in complex biological environments.[10]
Key Performance Metrics:
-
Selectivity: The ability to detect a specific analyte in the presence of other, potentially interfering, species.
-
Limit of Detection (LoD): The lowest concentration of an analyte that can be reliably detected.
-
Quantum Yield (Φ): The ratio of photons emitted to photons absorbed; a measure of emission efficiency.
-
Response Time: The time required to reach a stable signal after the addition of the analyte.
Comparative Data:
While BBM itself is not a prominent fluorescent probe, its core structure is part of many. We can compare the performance of a representative malononitrile-based probe to demonstrate the benchmark standards in the field.
| Probe Name / Type | Target Analyte | Limit of Detection (LoD) | Response Time | Key Feature | Reference |
| Hcy-DCV | Malononitrile | 6.92 ppb (in water) | Fast | High selectivity over other active methylene compounds; works in 100% aqueous solution. | A probe for malononitrile, showing the reactivity of the core.[10] |
| m-NBBD | H₂O₂ Vapor | 0.94 ppb | 30 seconds | 78-fold fluorescence enhancement ("turn-on" response). | A high-performance probe for a key reactive oxygen species.[11] |
| TPHQ | ONOO⁻ | 16 nM | N/A | Two-photon, near-infrared (NIR) probe suitable for deep tissue imaging. | A state-of-the-art probe for a biological analyte.[12] |
| Hypothetical BBM-based Probe | TBD | TBD | TBD | The bromo-substituent could enable phosphorescence or act as a reactive site. | Potential exists for sensing applications, requiring further research. |
Experimental Protocol: Determination of Selectivity and Limit of Detection (LoD)
This protocol ensures a trustworthy evaluation of a new fluorescent probe.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the BBM-based probe in a suitable solvent (e.g., DMSO). Prepare stock solutions of the target analyte and various potentially interfering species (e.g., other ions, amino acids, reactive oxygen species) in an appropriate buffer (e.g., PBS, pH 7.4 for biological applications).
-
Fluorescence Titration:
-
In a series of cuvettes, add a fixed concentration of the probe (e.g., 10 μM) to the buffer.
-
Add increasing concentrations of the target analyte to each cuvette.
-
After the specified response time, record the fluorescence emission spectrum for each sample using a spectrofluorometer.
-
Plot the fluorescence intensity at the peak emission wavelength against the analyte concentration.
-
-
Selectivity Test:
-
Prepare a set of cuvettes, each containing the probe (e.g., 10 μM) in buffer.
-
To one cuvette, add a high concentration (e.g., 10-100 equivalents) of the target analyte.
-
To the other cuvettes, add the same high concentration of each of the interfering species.
-
Measure the fluorescence response for each. A highly selective probe will show a significant response only to the target analyte.
-
-
LoD Calculation: The limit of detection is statistically determined from the titration data. It is typically calculated as LoD = 3σ / k, where σ is the standard deviation of the blank measurements (probe only) and k is the slope of the linear portion of the intensity vs. concentration plot at low concentrations. This calculation provides a statistically valid sensitivity metric.
Performance Benchmark 3: Non-Linear Optics (NLO)
Organic D-π-A molecules are of great interest for NLO applications, such as optical switching and data storage, due to their large third-order optical nonlinearities.[13] The delocalized π-electron system allows for significant electronic polarization in the presence of a strong electric field from a laser, giving rise to these effects.[1]
Causality of Performance: The NLO response is governed by how easily the electron cloud of the molecule can be distorted (hyperpolarizability). A strong donor-acceptor pair connected by an efficient π-bridge enhances this effect. The 2-(4-chlorobenzylidene)malononitrile system has been shown to exhibit a significant NLO response.[1] By replacing chlorine with bromine, we can anticipate a modified NLO response due to changes in electronegativity and polarizability, making BBM an interesting candidate for study.
Key Performance Metrics:
-
Non-linear Absorption Coefficient (β): Describes two-photon absorption, where a material absorbs two photons simultaneously.
-
Non-linear Refractive Index (n₂): Describes the change in the refractive index of the material with light intensity.
-
Third-order NLO Susceptibility (χ⁽³⁾): A complex quantity that encompasses both n₂ and β and represents the overall third-order NLO response of the material.
Comparative Data:
| Material | n₂ (cm²/W) | β (cm/W) | χ⁽³⁾ (esu) | Measurement Conditions | Reference |
| 2-(4-chlorobenzylidene)malononitrile | -1.36 x 10⁻¹¹ | 1.18 x 10⁻⁶ | 1.09 x 10⁻⁹ | 0.1 M in THF, 532 nm CW laser | A close structural analog to BBM with proven NLO properties.[1] |
| S2 (malononitrile derivative) | Not Reported | Not Reported | Not Reported | Exhibits superior optical limiting at 1064 nm vs. stilbazolium dye due to large excited-state absorption. | Demonstrates the potential of malononitrile derivatives in optical power limiting applications.[14] |
| Urea (Standard Inorganic) | ~10⁻¹⁶ | ~0 | ~10⁻¹⁴ | Standard reference material for second-order NLO, much lower third-order response. | A common benchmark material.[13] |
| Hypothetical BBM | TBD | TBD | TBD | Expected to have a significant NLO response similar to the chloro-derivative. | The heavier bromine atom may enhance the response through spin-orbit coupling. |
Experimental Protocol: The Z-Scan Technique
The Z-scan is a standard, self-validating method to simultaneously measure both the sign and magnitude of n₂ and β.
-
Sample Preparation: Prepare a solution of the BBM material of known concentration in a high-purity solvent (e.g., THF) and place it in a cuvette with a known path length (e.g., 1 mm).
-
Optical Setup:
-
Use a stable, high-power laser with a Gaussian beam profile (e.g., Nd:YAG at 532 nm).
-
Focus the laser beam with a lens.
-
Mount the sample on a translation stage that can move it along the beam axis (the Z-axis) through the focal point.
-
Place a photodetector far from the sample to collect the transmitted light.
-
-
Closed-Aperture Scan: Place a small aperture in front of the detector. As the sample moves through the focus, any intensity-dependent change in the refractive index (n₂) will cause self-focusing or self-defocusing of the beam, changing the amount of light that passes through the aperture. A pre-focal peak followed by a post-focal valley in the transmission curve indicates a negative n₂ (self-defocusing), while a valley-peak sequence indicates a positive n₂. The magnitude of n₂ is determined by the height difference between the peak and valley.
-
Open-Aperture Scan: Remove the aperture so the detector collects all the transmitted light. Now, only changes in absorption will be detected. If the material exhibits two-photon absorption (β > 0), the transmission will decrease as the sample passes through the high-intensity focal point, creating a valley in the transmission curve. The depth of this valley is used to calculate β.
-
Data Analysis: The third-order susceptibility χ⁽³⁾ can be calculated from the experimentally determined values of n₂ and β.
Caption: The push-pull structure giving rise to NLO effects.
Conclusion and Future Outlook
This compound and its derivatives represent a class of materials with significant, tunable potential across multiple advanced applications.
-
In Organic Electronics, their D-π-A structure provides a solid foundation for semiconductor design. While more research is needed on the parent BBM molecule, the high thermal stability and tunable electronics of its derivatives suggest promise. Future work should focus on synthesizing BBM-based copolymers or small molecules with extended conjugation to enhance charge mobility for competitive OFET and OPV performance.
-
As Fluorescent Probes, the benzylidene malononitrile scaffold is a proven platform. The key challenge is to design a specific trigger mechanism that incorporates the BBM moiety for the selective detection of a high-impact analyte. The heavy bromine atom could be leveraged to develop dual-mode fluorescent/phosphorescent probes.
-
In Non-Linear Optics, existing data on halogenated analogues strongly supports the potential of BBM as a high-performance NLO material. The next logical step is a comprehensive Z-scan characterization of BBM to quantify its NLO coefficients and compare them directly with its chloro-, fluoro-, and iodo-counterparts to establish a clear halogen-NLO property relationship.
The true strength of the this compound platform lies in its synthetic accessibility and the profound impact of molecular-level modifications on macro-scale performance. By systematically benchmarking these materials against established standards using rigorous, self-validating protocols, the research community can unlock their full potential in next-generation technologies.
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The Halogen Effect: A Comparative Analysis of the Biological Activity of Benzylidenemalononitriles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzylidenemalononitrile scaffold stands out as a privileged structure, a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of halogen substituents onto the benzylidene ring has been a particularly fruitful strategy for modulating the potency and selectivity of these compounds. This guide offers a comparative analysis of the biological activity of halogen-substituted benzylidenemalononitriles, synthesizing findings from various studies to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data where available, and detail the experimental methodologies crucial for their evaluation.
The Significance of Halogenation in Drug Design
Halogen atoms, through their unique electronic and steric properties, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The introduction of a halogen can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2] In the context of benzylidenemalononitriles, the position and nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) on the aromatic ring are critical determinants of their biological activity.
A Comparative Look at Biological Activities
The biological potential of halogen-substituted benzylidenemalononitriles is diverse. This section will explore their performance in key therapeutic areas, drawing comparisons between different halogen substitutions wherever the literature permits.
Anticancer Activity: A Promising Frontier
Benzylidenemalononitrile derivatives have shown significant potential as anticancer agents, and halogenation has been demonstrated to enhance this activity.[1][3] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.
A noteworthy trend is that the introduction of halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to their non-halogenated parent compounds.[1] The position of the halogen on the benzylidene ring is a crucial factor in determining the cytotoxic activity.[1]
While direct comparative studies across a full spectrum of halogenated benzylidenemalononitriles are limited, research on related halogenated compounds provides valuable insights. For instance, in a study of halogenated benzothiadiazine derivatives, certain 7-fluorobenzothiadiazine derivatives displayed significant cytotoxicity in a triple-negative breast cancer model.[3] Another study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also highlighted the importance of the halogen's position in determining cytotoxic activity.[1]
Table 1: Comparative Anticancer Activity of Halogenated Compounds (Illustrative Examples)
| Compound Class | Halogen Substitution | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| Benzothiadiazine Derivatives | 7-Fluoro | Triple-Negative Breast Cancer | Significant cytotoxicity | [3] |
| Benzofuran Derivatives | Various Halogens | Various | Position-dependent cytotoxicity | [1] |
Note: This table is illustrative and draws from studies on related halogenated heterocyclic compounds to infer potential trends for benzylidenemalononitriles due to a lack of direct comprehensive comparative data in the immediate search results.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated compounds have shown considerable promise in this area.[4] Studies on various classes of halogenated organic molecules indicate that the presence of a halogen can significantly enhance their antimicrobial properties.
For example, a study on halogenated catechols demonstrated that chloro-, bromo-, and iodo-functionalized compounds exhibited over 99% killing efficiency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] Furthermore, hydrogels containing chlorinated dopamine methacrylamide showed broad-spectrum activity against multiple multidrug-resistant bacteria.[4] In another study on halogenated bis(hydroxyphenyl)methanes, a pentabrominated derivative was found to be highly active against several fungal species, while a tetrachlorinated compound showed potent antibacterial effects.[2]
While specific comparative data for a series of halogen-substituted benzylidenemalononitriles is not extensively detailed in the available literature, the general trend observed in other halogenated compounds suggests that halogenation is a viable strategy for enhancing the antimicrobial potency of the benzylidenemalononitrile scaffold. The choice of halogen and its position would likely influence the spectrum and potency of activity.
Enzyme Inhibition: A Targeted Approach
The ability of benzylidenemalononitriles to inhibit specific enzymes is another avenue of their therapeutic potential. Halogenation can play a crucial role in enhancing the inhibitory activity and selectivity of these compounds.
For instance, a study on halogenated flavones as monoamine oxidase (MAO) inhibitors revealed that the introduction of fluorine and chlorine at specific positions resulted in selective MAO-B inhibitors with IC50 values in the nanomolar range.[5] In a different study, a chloro-substituted benzoate derivative was identified as a potent inhibitor of human glutathione reductase (hGR), while a nitrobenzoate derivative was the most effective inhibitor of human glutathione S-transferase (hGST).[6]
These findings underscore the importance of the electronic properties of the substituent in enzyme inhibition. The electron-withdrawing nature of halogens can influence the binding affinity of the molecule to the active site of the enzyme.
Table 2: Enzyme Inhibitory Activity of Halogenated Compounds (Illustrative Examples)
| Compound Class | Halogen Substitution | Target Enzyme | Inhibitory Potency (e.g., Ki, IC50) | Reference |
| Flavones | Fluorine, Chlorine | MAO-B | IC50 = 16 to 74 nM | [5] |
| Benzoate Derivatives | Chlorine | hGR | Ki = 0.524 ± 0.109 µM | [6] |
Note: This table provides examples from related halogenated compounds to illustrate the potential impact of halogenation on the enzyme inhibitory activity of benzylidenemalononitriles.
Structure-Activity Relationship (SAR) Insights
The collective evidence from various studies on halogenated bioactive molecules allows us to infer a general structure-activity relationship for halogen-substituted benzylidenemalononitriles.
Caption: Inferred Structure-Activity Relationships for Halogen-Substituted Benzylidenemalononitriles.
Experimental Protocols: A Guide to Evaluation
To rigorously assess the biological activity of novel halogen-substituted benzylidenemalononitriles, standardized and well-validated experimental protocols are essential. The following sections detail representative methodologies for evaluating their anticancer and antimicrobial properties.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a cornerstone for determining the cytotoxic potential of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^6 cells/mL (100 µL/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the halogen-substituted benzylidenemalononitriles in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the test microorganism (e.g., S. aureus, E. coli) in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the halogen-substituted benzylidenemalononitriles in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) Determine Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The incorporation of halogen atoms into the benzylidenemalononitrile scaffold is a potent strategy for the development of novel therapeutic agents with diverse biological activities. While the existing literature strongly suggests that halogenation enhances anticancer and antimicrobial properties, and can be tailored to achieve specific enzyme inhibition, there is a clear need for more systematic and comprehensive comparative studies. Future research should focus on synthesizing and evaluating a broad range of halogen-substituted benzylidenemalononitriles, including fluoro- and iodo-derivatives, at all possible positions on the benzylidene ring. Such studies will provide a more complete understanding of the structure-activity relationships and pave the way for the rational design of next-generation drug candidates based on this versatile chemical scaffold.
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Al-Rashida, M., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Molecules, 29(7), 1599. [Link]
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Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95. [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]
-
Wujec, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(15), 4983. [Link]
-
Si, Y.-K., et al. (2009). Synthesis and Antimicrobial Activities of Halogenated Bis(hydroxyphenyl)methanes. Bulletin of the Korean Chemical Society, 30(2), 433-438. [Link]
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El-Sayed, W. M., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS Omega, 6(15), 10214-10223. [Link]
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Biava, M., et al. (1999). Antimycobacterial activity of new ortho-, meta- and para-toluidine derivatives. Il Farmaco, 54(11-12), 721-727. [Link]
-
Tan, J. J., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology, 13, 913353. [Link]
-
Patel, K., et al. (2019). Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. Journal of Current Pharma Research, 9(2), 2736-2741. [Link]
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Csollei, J., et al. (2003). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Farmaco, 58(8), 581-588. [Link]
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A Comparative Guide to the Reaction Kinetics of Synthetic Routes for 2-(4-Bromobenzylidene)malononitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(4-Bromobenzylidene)malononitrile is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The primary route to this compound is the Knoevenagel condensation of 4-bromobenzaldehyde and malononitrile. The optimization of this reaction is crucial for improving yield, reducing reaction times, and adhering to the principles of green chemistry. This guide provides an in-depth evaluation of the reaction kinetics of different synthetic methodologies for producing this compound, supported by experimental data from the literature.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, malononitrile) to a carbonyl group (4-bromobenzaldehyde), followed by a dehydration reaction. The reaction is typically catalyzed by a base. The general mechanism involves the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate undergoes protonation to form an aldol-type adduct, which is subsequently dehydrated to yield the final α,β-unsaturated product, this compound.[1]
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for three prominent synthetic routes are provided below.
Protocol 1: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is adapted from a general procedure for the synthesis of benzylidenemalononitriles and offers a rapid and efficient method. [2]
-
Reactants and Reagents:
-
4-Bromobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (catalytic amount)
-
-
Procedure:
-
In a microwave-safe vessel, mix 4-bromobenzaldehyde and malononitrile.
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Place the vessel in a microwave synthesizer and irradiate at a suitable power level for approximately 56 seconds.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Self-Validation:
-
The expected product is a white or off-white solid.
-
The yield should be in the range of 90-92%. [2] * Characterization by ¹H NMR and ¹³C NMR should match the known spectra for this compound.
-
Protocol 2: Ultrasound-Assisted Synthesis (Solvent-Free)
This protocol provides a green and efficient alternative to conventional heating methods. [2]
-
Reactants and Reagents:
-
4-Bromobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (catalytic amount)
-
-
Procedure:
-
In a suitable reaction vessel, combine 4-bromobenzaldehyde and malononitrile.
-
Add a catalytic amount of ammonium acetate.
-
Place the vessel in an ultrasonic bath and sonicate at room temperature for approximately 305 seconds.
-
Monitor the reaction progress using TLC.
-
Upon completion, the solid product can be isolated and purified by recrystallization from ethanol.
-
-
Self-Validation:
-
The expected product is a solid with a high yield (around 95%). [2] * The purity and identity of the product should be confirmed by melting point determination and spectroscopic analysis.
-
Protocol 3: Conventional Synthesis in an Aqueous Medium
This protocol, adapted from a greener synthetic approach, utilizes water as a solvent and a readily available catalyst. [3]
-
Reactants and Reagents:
-
4-Bromobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Alum (KAl(SO₄)₂·12H₂O) (catalytic amount)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde and malononitrile in a minimal amount of water.
-
Add a catalytic amount of alum to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
-
Self-Validation:
-
A solid product should be obtained with a yield of approximately 89%. [3] * The product's identity should be confirmed by spectroscopic methods.
-
Conclusion
The synthesis of this compound can be achieved through several routes, each with distinct kinetic profiles. For rapid synthesis and high throughput, microwave-assisted, solvent-free conditions are superior. For a balance of efficiency and green chemistry principles, ultrasound-assisted synthesis at room temperature is an excellent choice. Conventional methods, particularly those employing green catalysts and solvents, remain viable options, especially when specialized equipment is unavailable. The choice of the optimal synthetic route will ultimately be guided by the specific goals and resources of the research or development team.
References
-
Jadhav, V. H., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). [Link]
-
Javahershenas, R., & Nikzat, S. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 102, 106741. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]
-
Kumar, A., et al. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 131(1). [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Universiteit Antwerpen. [Link]
-
Koli, B. P., & Gore, R. P. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3). [Link]
-
Li, J. P. H., et al. (2020). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Catalysis Science & Technology, 10(14), 4773-4784. [Link]
-
Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2023). MDPI. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
